molecular formula C15H16FN5O2 B2854450 8-(4-fluorophenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946231-07-8

8-(4-fluorophenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2854450
CAS No.: 946231-07-8
M. Wt: 317.324
InChI Key: AHGGWHXQPWNODJ-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a fluorophenyl group, an isopropyl group, and a tetrahydroimidazo[2,1-c][1,2,4]triazine core

Preparation Methods

The synthesis of 8-(4-fluorophenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves several steps. One common synthetic route includes the reaction of 4-fluoroaniline with isopropyl isocyanate to form an intermediate, which is then cyclized with a suitable reagent to form the tetrahydroimidazo[2,1-c][1,2,4]triazine core. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts or other additives to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

8-(4-fluorophenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

8-(4-fluorophenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

8-(4-fluorophenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential bioactivity, which distinguishes it from other similar compounds.

Properties

IUPAC Name

8-(4-fluorophenyl)-4-oxo-N-propan-2-yl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O2/c1-9(2)17-13(22)12-14(23)21-8-7-20(15(21)19-18-12)11-5-3-10(16)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGGWHXQPWNODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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